2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, an azepane moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: DMF, DCM, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl-substituted pyridine .
Scientific Research Applications
2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, potentially altering membrane fluidity and signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azepanyl)ethyl methacrylate
- 2-Methoxyphenyl isocyanate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H27N3O3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H27N3O3/c1-27-20-15-24(16-21(26)22-17-9-5-4-6-10-17)18(13-19(20)25)14-23-11-7-2-3-8-12-23/h4-6,9-10,13,15H,2-3,7-8,11-12,14,16H2,1H3,(H,22,26) |
InChI Key |
BMWHVFNTAAOXCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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